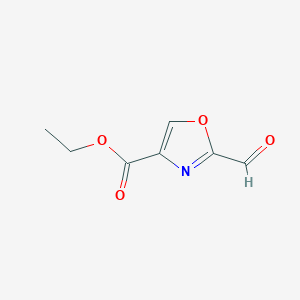
Ethyl 2-formyloxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-formyloxazole-4-carboxylate is an organic compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.13 g/mol . This compound is intended for research use only and is not for human or veterinary use.
Synthesis Analysis
The synthesis of Ethyl 2-formyloxazole-4-carboxylate involves several steps. The process starts with a solution of NaIO4 in water, which is added to a suspension of silica gel in acetone. The mixture is then concentrated under reduced pressure, and the resulting solid is slurried in CH2Cl2. The solvent is then evaporated under reduced pressure. CH2Cl2 is added, and the reaction mixture is treated with (E)-2-styryl-oxazole-4-carboxylate and RuCl3 hydrate. The reaction mixture is stirred at room temperature in the dark for 30 minutes, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the title compound.
Molecular Structure Analysis
The molecular structure of Ethyl 2-formyloxazole-4-carboxylate consists of a five-membered oxazole ring attached to a formyl group and a carboxylate group . The exact structure can be represented by the InChI Key: GCCVOQPMHVWBLV-UHFFFAOYSA-N.
Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants and their implications across various fields highlights critical analytical methods used for determining antioxidant activity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are based on chemical reactions assessing kinetics or reaching equilibrium states through spectrophotometry. Such assays have been successfully applied in analyzing the antioxidant capacity of complex samples, potentially including derivatives of ethyl 2-formyloxazole-4-carboxylate (Munteanu & Apetrei, 2021).
Electron Transport System (ETS) Activity
Research on the electron transport system (ETS) activity in soil, sediment, and pure cultures underscores the utility of enzyme assays, such as ETS measurements, in assessing microbial bioactivity. The analysis of ETS activity could be crucial for understanding the environmental and microbial interactions of ethyl 2-formyloxazole-4-carboxylate and its derivatives, providing insights into its biodegradability and environmental impact (Trevors, 1984).
Semisynthetic Resorbable Materials from Hyaluronan Esterification
The development of new, biocompatible, degradable materials through the chemical modification of natural polymers, such as hyaluronan esterification, presents a field of research where ethyl 2-formyloxazole-4-carboxylate could potentially play a role. The esterification process, leading to materials with varied biological properties, may find applications in clinical settings, leveraging the chemical properties of ethyl 2-formyloxazole-4-carboxylate derivatives (Campoccia et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 2-formyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCVOQPMHVWBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442013 | |
| Record name | Ethyl 2-formyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-formyloxazole-4-carboxylate | |
CAS RN |
181633-60-3 | |
| Record name | Ethyl 2-formyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-formyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

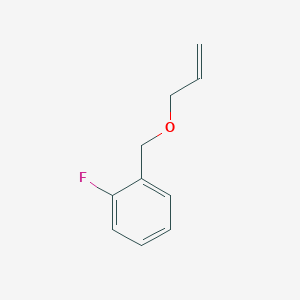
![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)

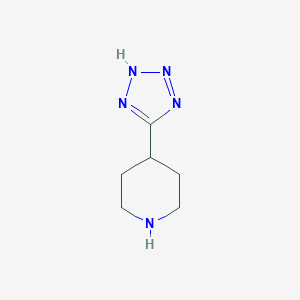
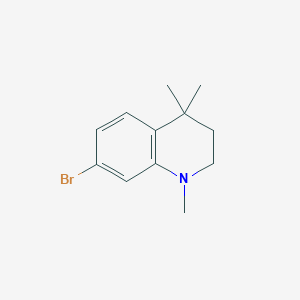
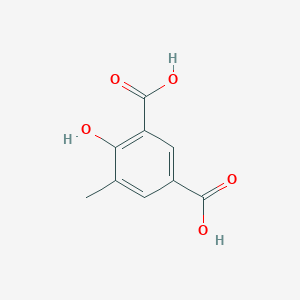
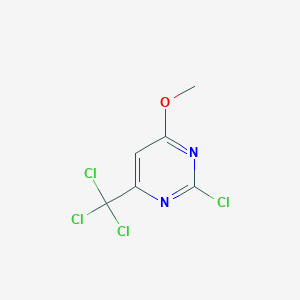
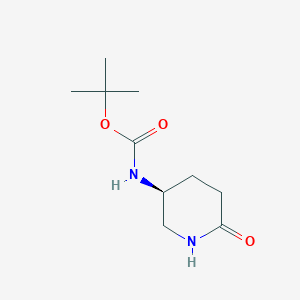
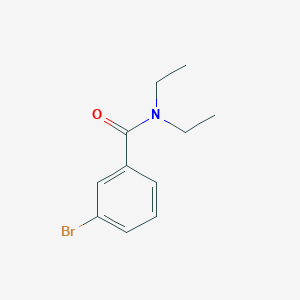
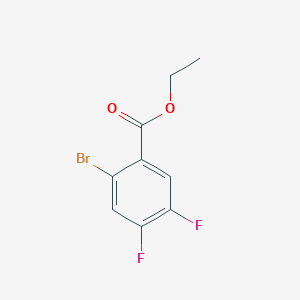
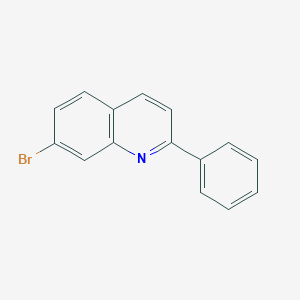
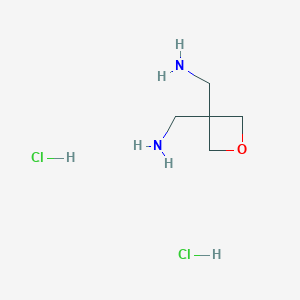
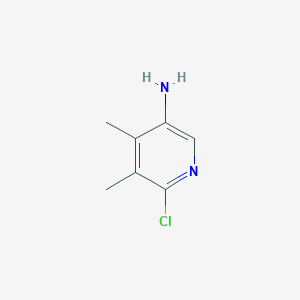
![Hydrazinecarbothioamide, 2-[1-(3-pyridinyl)ethylidene]-](/img/structure/B175746.png)